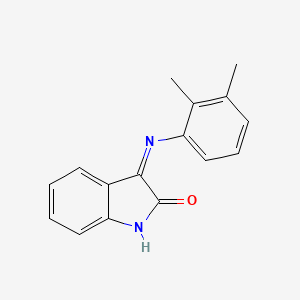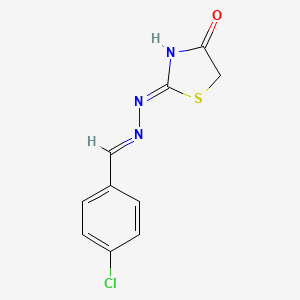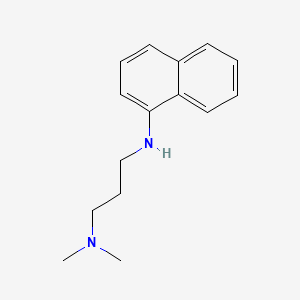
2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride, also known by its IUPAC name as Ethanol, 2-[(2,4-diaminophenyl)thio]-, hydrochloride (1:2) , has the molecular formula C₈H₁₂N₂OS·2HCl . It is a compound with interesting properties and applications in various fields .
Preparation Methods
The synthetic routes for this compound involve the reaction of 2,4-diaminophenylthiol with ethylene oxide or ethylene chlorohydrin. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt. Industrial production methods typically follow similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride can undergo several types of reactions:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: Reduction of the thioether group may occur under appropriate conditions.
Substitution: The amino groups can participate in substitution reactions. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Research on its potential therapeutic effects.
Industry: Possible use in materials science or catalysis.
Mechanism of Action
The exact mechanism by which 2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.
Comparison with Similar Compounds
While there are no direct analogs, compounds containing thiol and amino groups are relevant. Similar compounds include cysteamine and cystamine, which share some structural features.
Properties
CAS No. |
81029-01-8 |
|---|---|
Molecular Formula |
C8H14Cl2N2OS |
Molecular Weight |
257.18 g/mol |
IUPAC Name |
2-(2,4-diaminophenyl)sulfanylethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2OS.2ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;;/h1-2,5,11H,3-4,9-10H2;2*1H |
InChI Key |
FGLFTUALBKOWFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)SCCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)


![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)






![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)

